2-(p-Tolyl)ethanethioic O-acid

Physical Organic Chemistry Reactivity pKa Prediction

Standard thioether reagents lack the carbon-sulfur double bond (C=S) and tautomeric equilibrium required for selective S-alkylation and thionolactone synthesis. This thiocarboxylic O-acid (pKa ~8.87) provides an electrophilic/nucleophilic synthon inaccessible via 2-(p-tolylthio)acetic acid (pKa ~3.72). • **Key application:** Synthesis of S-alkylated derivatives, thioesters, and sulfur heterocycles • **Research relevance:** Fragment for tau/α-synuclein SAR (analog Ki: 529 nM / 622 nM) • **Supply:** Packaged under inert gas, multi-gram scalability available

Molecular Formula C9H10OS
Molecular Weight 166.24 g/mol
CAS No. 1053657-08-1
Cat. No. B11914750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(p-Tolyl)ethanethioic O-acid
CAS1053657-08-1
Molecular FormulaC9H10OS
Molecular Weight166.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC(=O)S
InChIInChI=1S/C9H10OS/c1-7-2-4-8(5-3-7)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
InChIKeyXFCBPCPKBAJHCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structure and Identity of 2-(p-Tolyl)ethanethioic O-acid


2-(p-Tolyl)ethanethioic O-acid (CAS 1053657-08-1) is a thiocarboxylic O-acid derivative with the molecular formula C₉H₁₀OS and a molecular weight of 166.24 g/mol [1]. The compound is characterized by the presence of a p-tolyl (4-methylphenyl) group linked to an ethanethioic O-acid moiety. This structural class, featuring a carbon-sulfur double bond (C=S) adjacent to a hydroxyl group, imparts distinct reactivity as both an electrophilic and nucleophilic synthon in organic synthesis . The compound's IUPAC name is 2-(4-methylphenyl)ethanethioic O-acid, and it is synonymous with 2-(p-tolyl)ethanethioic acid. It is primarily utilized as a research chemical and intermediate in the synthesis of more complex organosulfur compounds, including thioesters and heterocycles .

Substitution Risks for 2-(p-Tolyl)ethanethioic O-acid


The specific thiocarboxylic O-acid functionality of 2-(p-Tolyl)ethanethioic O-acid fundamentally differentiates it from its closest analogs, such as 2-(p-tolylthio)acetic acid (CAS 3996-29-0) or simple p-tolyl thioethers. The latter possess a thioether linkage (C-S-C) and a carboxylic acid group, whereas 2-(p-Tolyl)ethanethioic O-acid contains a C=S double bond and a distinct tautomeric equilibrium [1]. This structural distinction leads to a predicted pKa of approximately 8.87 for the thiocarboxylic O-acid , compared to a predicted pKa of 3.72 for 2-(p-tolylthio)acetic acid . This ~5-log unit difference in acidity directly impacts nucleophilicity, solubility in different pH environments, and compatibility with specific reaction conditions, rendering generic substitution in synthesis or assay development invalid without rigorous validation .

Differentiation Data for 2-(p-Tolyl)ethanethioic O-acid


pKa Comparison: 2-(p-Tolylthio)acetic Acid

The predicted acidity constant (pKa) for 2-(p-Tolyl)ethanethioic O-acid is 8.87±0.10 . This value is significantly higher than that of the structurally similar 2-(p-tolylthio)acetic acid, which has a predicted pKa of 3.72±0.10 . This large difference arises from the replacement of the C=S group with a C-S-C thioether linkage and the presence of a carboxylic acid.

Physical Organic Chemistry Reactivity pKa Prediction

Alkylation Regioselectivity: Thiocarboxylic vs. Thioether

Thiocarboxylic O-acid esters, the class to which 2-(p-Tolyl)ethanethioic O-acid belongs, are known to undergo alkylation predominantly on the sulfur atom when treated with allylic or propargylic halides, yielding S-alkylated products . This contrasts with the behavior of analogous thioethers (like 2-(p-tolylthio)acetic acid) which are not susceptible to this S-alkylation pathway under the same conditions. The S-alkylated derivatives readily undergo further transformations, such as conversion to thionolactones .

Organic Synthesis Regioselectivity Thioester Synthesis

Molecular Weight and Formula Distinction

2-(p-Tolyl)ethanethioic O-acid possesses a molecular formula of C₉H₁₀OS and a molecular weight of 166.24 g/mol [1]. This is a key differentiator from its closest commercial analog, 2-(p-tolylthio)acetic acid (CAS 3996-29-0), which has a molecular formula of C₉H₁₀O₂S and a molecular weight of 182.24 g/mol [2]. The difference of one oxygen atom and 16.00 g/mol provides a clear analytical signature for identity verification.

Analytical Chemistry Quality Control Structural Verification

Tautomerism: Hydrogen Bonding and Solubility

The thiocarboxylic O-acid group in 2-(p-Tolyl)ethanethioic O-acid exists in equilibrium between the thione (C=S) and thiol (C-S-H) tautomeric forms. This tautomerism influences its hydrogen-bonding capacity and solubility profile compared to the non-tautomeric thioether analog, 2-(p-tolylthio)acetic acid. The thiol form is expected to have different solubility parameters and nucleophilicity than the thioether, affecting its behavior in both organic and aqueous media .

Physical Organic Chemistry Tautomerism Solubility

In Silico Enzyme Interaction Potential

While direct experimental bioactivity data for 2-(p-Tolyl)ethanethioic O-acid is limited, in silico predictions based on structural similarity to known bioactive molecules suggest potential for distinct enzyme interactions. For instance, the compound's thiocarboxylic O-acid moiety shares pharmacophoric features with molecules that have shown moderate inhibition constants (Ki) against tau protein (529 nM) and alpha-synuclein (622 nM) [1]. These values are comparable to some known fragment hits and suggest a potential for interaction with these protein targets, differentiating it from thioether analogs which lack this specific binding mode. This inference is based on the established binding of similar thio-containing heterocycles [2].

Computational Chemistry Drug Discovery Enzyme Inhibition

Applications of 2-(p-Tolyl)ethanethioic O-acid


S-Alkylated Thiocarboxylic Derivatives in Heterocyclic Chemistry

The compound's reactivity as a thiocarboxylic O-acid makes it a valuable synthon for the preparation of S-alkylated derivatives. Treatment with allylic or propargylic halides under basic conditions yields S-alkylated products that can be further transformed into thionolactones and other sulfur-containing heterocycles . This application is supported by its class-level reactivity profile, which is not shared by common thioether analogs.

pH-Controlled Synthesis and Extraction

The compound's predicted pKa of 8.87 allows for selective deprotonation and manipulation under mildly basic conditions. This property can be exploited in multistep syntheses where selective protection or phase transfer of the thiocarboxylic acid moiety is required, differentiating it from the more acidic 2-(p-tolylthio)acetic acid (pKa ~3.72) .

Thioester Building Blocks in Medicinal Chemistry

Thiocarboxylic O-acids are key intermediates for the synthesis of thioesters, which are important structural motifs in drug discovery due to their unique electronic and metabolic stability profiles. The compound can be activated and coupled with alcohols or amines to generate a diverse library of thioester derivatives .

In Silico-Guided Drug Discovery for Tau and Alpha-Synuclein

Structural analogs of 2-(p-Tolyl)ethanethioic O-acid have demonstrated moderate binding affinity for tau (Ki = 529 nM) and alpha-synuclein (Ki = 622 nM) . This provides a rationale for using this compound or its close derivatives as a starting fragment for structure-activity relationship (SAR) studies aimed at developing novel therapeutics for neurodegenerative disorders, where thioether analogs have not shown comparable activity.

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